molecular formula C28H24BrNO4 B12462061 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate

2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B12462061
M. Wt: 518.4 g/mol
InChI Key: BDFRZGURZGGLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromo, methoxy, and methyl groups through various substitution reactions. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could produce a wide range of functionalized quinolines.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic uses, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for research and development in multiple fields.

Properties

Molecular Formula

C28H24BrNO4

Molecular Weight

518.4 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C28H24BrNO4/c1-16-8-9-20(10-17(16)2)26(31)15-34-28(32)24-14-25(19-6-5-7-22(12-19)33-4)30-27-18(3)11-21(29)13-23(24)27/h5-14H,15H2,1-4H3

InChI Key

BDFRZGURZGGLDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3C)Br)C4=CC(=CC=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.